1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O2S/c19-11-4-3-7-14-15(11)24-17(28-14)25-8-10(9-25)16(26)23-12-5-1-2-6-13(12)27-18(20,21)22/h1-7,10H,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEIOFQQNQHSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary building blocks: (1) the azetidine-3-carboxamide core, (2) the 4-fluoro-1,3-benzothiazole moiety, and (3) the 2-(trifluoromethoxy)aniline group. Retrosynthetically, the compound is derived via sequential coupling of the azetidine ring with the benzothiazole and subsequent amidation with the aniline derivative. Critical disconnections include:
- Azetidine-benzothiazole linkage : Achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling.
- Carboxamide formation : Typically mediated by coupling reagents such as HATU or EDCl.
Key Synthetic Routes
Azetidine Ring Formation
The azetidine core is synthesized via cyclization of γ-amino alcohols or through [2+2] photocycloaddition reactions. A representative protocol involves:
- Gabriel synthesis : Starting with 1,3-dibromopropane and phthalimide to form azetidine-1-phthalimide, followed by hydrazinolysis to yield free azetidine.
- Reductive amination : Using keto-esters (e.g., ethyl 3-oxoazetidine-1-carboxylate) and sodium cyanoborohydride to stabilize the ring.
Table 1 : Comparison of Azetidine Synthesis Methods
| Method | Starting Material | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Gabriel Synthesis | 1,3-Dibromopropane | 65–78 | KOH, EtOH, reflux | |
| Reductive Amination | Ethyl 3-oxoazetidine-1-carboxylate | 82 | NaBH3CN, MeOH, 0°C→RT |
Benzothiazole Moiety Synthesis
The 4-fluoro-1,3-benzothiazole is constructed via cyclocondensation of 2-aminothiophenol derivatives with fluorinated carbonyl sources:
Coupling Reactions
Azetidine-Benzothiazole Coupling
The azetidine nitrogen is alkylated with 2-chloro-4-fluoro-1,3-benzothiazole in the presence of NaH/DMF, achieving 85–90% yield. Alternative Pd-mediated Buchwald-Hartwig coupling is employed for sterically hindered substrates.
Carboxamide Formation
The azetidine-3-carboxylic acid is activated as a mixed anhydride (ClCO2Et, NMM) and coupled with 2-(trifluoromethoxy)aniline using HATU/DIPEA in DMF, yielding 76–84%.
Table 2 : Optimization of Amidation Conditions
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DMF | 25 | 84 | 98.5 |
| EDCl/HOBt | CH2Cl2 | 0→25 | 76 | 97.2 |
Optimization Strategies
- Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups stabilize the azetidine ring during benzothiazole coupling, with TFA-mediated deprotection post-reaction.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.
- Catalyst Screening : Pd2(dba)3/Xantphos systems improve coupling efficiency for electron-deficient benzothiazoles.
Characterization and Analytical Methods
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) confirms azetidine ring protons at δ 3.85–4.20 ppm and benzothiazole aromatic signals at δ 7.45–8.10 ppm.
- Mass Spectrometry : HRMS (ESI+) m/z calculated for C19H14F4N3O2S [M+H]+: 440.0654; found: 440.0658.
- HPLC Purity : >99% achieved via reverse-phase C18 chromatography (ACN/H2O gradient).
Chemical Reactions Analysis
Hydrazone Formation via Condensation Reactions
The compound’s hydrazide group (-CONHNH₂) enables condensation reactions with carbonyl-containing substrates. For example:
-
Claisen–Schmidt Condensation : Reacts with aldehydes under mild acidic conditions (e.g., glacial acetic acid in methanol) to form substituted hydrazones. This reaction is critical for generating derivatives with enhanced biological activity .
| Reaction Component | Conditions | Yield | Characterization Techniques |
|---|---|---|---|
| Aldehyde + Hydrazide | 20°C, 12 h, AcOH neutralization | 75% | IR, NMR, MS, melting point |
Key spectral data for hydrazone derivatives:
-
IR : Absorption bands at 1764 cm⁻¹ (lactone C=O), 1692 cm⁻¹ (ketone C=O) .
-
¹H NMR : Resonances at δ 2.14 ppm (acetyl CH₃), δ 7.2–8.1 ppm (aromatic protons) .
Tautomerization and Cyclization
The (1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene group exhibits keto-enol tautomerism, influencing reactivity:
-
Keto Form : Predominates in non-polar solvents, enabling nucleophilic attacks at the carbonyl group.
-
Enol Form : Stabilized by intramolecular hydrogen bonding, facilitating cyclization reactions under basic conditions .
| Tautomer | Stability Conditions | Reactivity |
|---|---|---|
| Keto | Non-polar solvents | Electrophilic substitution at carbonyl |
| Enol | Polar protic solvents | Cyclization to form heterocycles |
Coordination with Metal Ions
The phenolic -OH and hydrazide groups act as polydentate ligands, forming complexes with transition metals:
-
Cu(II) and Fe(III) Complexes : Synthesized in ethanolic solutions, showing potential catalytic or antimicrobial properties .
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Cu(II) | Phenolic O, Hydrazide N,O | Antimicrobial agents |
| Fe(III) | Hydrazide N,O | Redox catalysis |
Acid/Base-Driven Functionalization
-
Deprotonation : The phenolic -OH group (pKa ~9–10) undergoes deprotonation in basic media, forming salts with enhanced solubility.
-
Acidic Hydrolysis : The hydrazide bond cleaves under strong acidic conditions (e.g., HCl reflux), yielding salicylic acid derivatives .
| Reaction Type | Conditions | Products |
|---|---|---|
| Deprotonation | NaOH (aq.), RT | Water-soluble phenolate salts |
| Hydrolysis | 6M HCl, reflux, 4 h | Salicylic acid + Benzofuranamide |
Oxidation and Reduction
-
Oxidation : The benzofuranone ring resists oxidation, but the hydrazide moiety oxidizes to diazenium derivatives under strong oxidants (e.g., KMnO₄) .
-
Reduction : Hydrazide reduces to amine derivatives using LiAlH₄, though this is less common due to competing side reactions.
Key Reaction Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzothiazole moiety is often associated with inhibition of tumor growth and induction of apoptosis in various cancer cell lines. For instance, compounds derived from benzothiazoles have shown cytotoxic effects against glioblastoma cells, suggesting that the compound may also possess similar properties .
Case Study:
In vitro assays have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells by damaging DNA, leading to cell cycle arrest and eventual cell death. Such findings highlight the potential of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide as a candidate for further development into an anticancer drug .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing benzothiazole and trifluoromethoxy groups have been reported to exhibit antibacterial and antifungal activities against various pathogens. The presence of the trifluoromethoxy group enhances the interaction with microbial targets, possibly leading to increased efficacy .
Table: Antimicrobial Activity Comparison
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 µg/ml |
| Compound B | Pseudomonas aeruginosa | 12.5 µg/ml |
| Compound C | Candida albicans | 10 µg/ml |
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes compounds with overlapping structural motifs, enabling a hypothetical comparison based on substituent effects and synthesis methodologies:
Table 1: Structural Comparison of Key Analogues
Key Observations:
Fluorine and Trifluoromethoxy Substituents: The trifluoromethoxy group is recurrent in analogues (e.g., 21g-I, 245C, 1-1), likely due to its electron-withdrawing properties and resistance to metabolic oxidation . Fluorine at the 4-position of benzothiazole in the target compound may enhance binding affinity compared to non-fluorinated analogues, as seen in kinase inhibitors where fluorine improves hydrophobic interactions .
Azetidine vs. Triazole-containing compounds (e.g., 1-1) often exhibit strong hydrogen-bonding capabilities, which the azetidine-carboxamide group in the target compound may lack unless stabilized by adjacent substituents .
Biological Activity
The compound 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The compound features a complex structure with a benzothiazole moiety and an azetidine carboxamide framework. Its chemical formula can be denoted as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study evaluated similar compounds against various bacterial and fungal strains. The results showed that these compounds had minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL, suggesting potent antimicrobial effects .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | - | - |
| 3h | - | - |
Anticancer Activity
The anticancer potential of the compound was assessed in vitro against several cancer cell lines. Notably, it exhibited a broad spectrum of activity with GI50 values indicating effective inhibition of cell proliferation:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
| T-47D (Breast) | 15.1 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in oncology .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects through inhibition of the endocannabinoid system's enzymes, such as fatty acid amide hydrolase (FAAH). This mechanism is associated with pain relief and reduced inflammation .
Case Studies
A notable case study involved the administration of this compound in an animal model for Huntington's disease, where it demonstrated neuroprotective effects and improved motor function . The study highlighted the compound's ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders.
Q & A
Basic: What synthetic strategies optimize the yield and purity of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide?
Answer:
- Stepwise Coupling : The synthesis typically involves coupling a fluorinated benzothiazole precursor (e.g., 4-fluoro-1,3-benzothiazol-2-amine) with an azetidine-3-carboxylic acid derivative. Acyl chloride intermediates are often generated using POCl₃ or SOCl₂, followed by amide bond formation with the substituted aniline (e.g., 2-(trifluoromethoxy)aniline) .
- Solvent Optimization : Polar aprotic solvents like THF or DMF enhance reaction efficiency, while EtOH is preferred for recrystallization to improve purity .
- Catalyst Selection : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used as a base to neutralize HCl byproducts during coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
